[(2S)-Pyrrolidin-2-yl]methanethiol;hydrochloride
Description
[(2S)-Pyrrolidin-2-yl]methanethiol;hydrochloride is a chiral pyrrolidine derivative characterized by a methanethiol (-CH2SH) group at the 2-position of the pyrrolidine ring and a hydrochloride counterion. The (2S) configuration denotes its stereochemistry, which is critical for interactions in biological systems. This compound is structurally related to pharmacologically active pyrrolidine derivatives, such as Forodesine Hydrochloride (used in T-cell malignancies) , but distinguishes itself through the thiol functional group. Thiol-containing compounds are notable for their reactivity, particularly in forming disulfide bonds or coordinating metals, making them relevant in drug design and catalysis .
Properties
IUPAC Name |
[(2S)-pyrrolidin-2-yl]methanethiol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS.ClH/c7-4-5-2-1-3-6-5;/h5-7H,1-4H2;1H/t5-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZYDUAYFBOFQJ-JEDNCBNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CS.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)CS.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-Pyrrolidin-2-yl]methanethiol;hydrochloride typically involves the reaction of pyrrolidine with methanethiol in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include water or alcohols.
Catalysts: Acidic catalysts like hydrochloric acid are used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle significant quantities of reactants.
Purification: Techniques such as crystallization or distillation to purify the final product.
Quality Control: Ensuring the product meets industrial standards through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
[(2S)-Pyrrolidin-2-yl]methanethiol;hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form disulfides.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: Nucleophilic substitution reactions where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or iodine for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Alkyl halides or acyl chlorides for substitution reactions.
Major Products
Disulfides: Formed through oxidation.
Thioethers: Formed through nucleophilic substitution.
Scientific Research Applications
[(2S)-Pyrrolidin-2-yl]methanethiol;hydrochloride is used in various scientific research fields:
Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of [(2S)-Pyrrolidin-2-yl]methanethiol;hydrochloride involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares [(2S)-Pyrrolidin-2-yl]methanethiol;hydrochloride with analogous pyrrolidine derivatives:
*Note: Molecular formula and weight for the target compound are inferred from structural analogs.
Biological Activity
[(2S)-Pyrrolidin-2-yl]methanethiol;hydrochloride is a chemical compound characterized by its unique structural properties and biological activities. This compound, with the molecular formula CHNS·HCl, is a derivative of pyrrolidine and has been the subject of various studies aimed at understanding its biological mechanisms and potential applications in medicinal chemistry.
The synthesis of this compound typically involves the reaction of pyrrolidine with methanethiol in the presence of hydrochloric acid. The reaction conditions generally include:
- Temperature: Room temperature to slightly elevated temperatures
- Solvent: Common solvents include water or alcohols
- Catalysts: Acidic catalysts, primarily hydrochloric acid, are employed to facilitate the reaction
This compound serves as a versatile building block in organic synthesis, allowing for the creation of various derivatives with potential therapeutic effects.
The biological activity of this compound is largely attributed to its thiol group, which can form covalent bonds with proteins and enzymes. This interaction can modulate various biological pathways, leading to physiological effects such as:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Protein Interaction: It can interact with various biomolecules, potentially altering their functions.
1. Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for certain enzymes. For example, studies have shown its potential to inhibit monoamine oxidase B (MAO-B), which is implicated in neurodegenerative diseases like Parkinson's disease. This inhibition could lead to increased levels of neurotransmitters such as dopamine, potentially providing therapeutic benefits.
3. Neuroprotective Effects
The neuroprotective properties of thiol-containing compounds have been well-documented. The ability of this compound to interact with reactive oxygen species (ROS) may confer protective effects against oxidative stress in neuronal cells. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.
Table 1: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
